molecular formula C20H21N3O3 B11121375 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide

Cat. No.: B11121375
M. Wt: 351.4 g/mol
InChI Key: FDESCJPQGWBDCB-UHFFFAOYSA-N
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Description

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Introduction of the Propylacetamide Group: The propylacetamide group can be attached through an amidation reaction, where the oxadiazole derivative is reacted with propylamine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the 4-methylphenyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group, where nucleophiles can replace the phenoxy substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the oxadiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-propylacetamide

InChI

InChI=1S/C20H21N3O3/c1-3-12-21-18(24)13-25-17-10-8-16(9-11-17)20-22-19(23-26-20)15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,21,24)

InChI Key

FDESCJPQGWBDCB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

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